An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: A Versatile Tool for Bioconjugation and Controlled Release
An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: A Versatile Tool for Bioconjugation and Controlled Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PC DBCO-PEG4-NHS Ester, a heterobifunctional crosslinker with a photocleavable linker. This molecule is a powerful tool in bioconjugation, drug delivery, and proteomics, enabling the precise linkage and subsequent controlled release of biomolecules.
Core Concepts: Structure and Functionality
PC DBCO-PEG4-NHS Ester is a multi-component molecule designed for sequential and orthogonal bioconjugation reactions, coupled with a light-induced cleavage capability. Its structure comprises four key functional units:
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N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine residues). The reaction forms a stable amide bond.
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Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature when working with biomolecules. It also provides a flexible chain that minimizes steric hindrance between the conjugated molecules.
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Photocleavable (PC) Linker: At the heart of this molecule is a nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (typically around 365 nm).[1][2] This allows for the controlled release of the conjugated biomolecule in a spatio-temporal manner.
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Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] It reacts with high efficiency and specificity with azide-containing molecules to form a stable triazole linkage.
Data Presentation: Physicochemical and Reaction Kinetic Properties
The following tables summarize the key quantitative data for PC DBCO-PEG4-NHS Ester and its reactive moieties.
Table 1: Physicochemical Properties of PC DBCO-PEG4-NHS Ester
| Property | Value | Reference(s) |
| Chemical Formula | C47H55N5O16 | [1][2] |
| Molecular Weight | 945.96 g/mol | [2] |
| CAS Number | 2055025-02-8 | [1] |
| Purity | ≥90% (HPLC) | [2] |
| Appearance | Yellow amorphous solid | [2] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [1][2] |
| Storage Conditions | -20°C, desiccated | [3] |
Table 2: NHS Ester Reaction Data
| Parameter | Condition | Value | Reference(s) |
| Optimal pH for Amine Coupling | 8.3 - 8.5 | ||
| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate |
Table 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Data
| Cyclooctyne | Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [4] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside (in HEPES, pH 7) | 0.55 - 1.22 | [5] |
| DBCO-PEG5-Trastuzumab | Model Azides (in HEPES & PBS) | 0.18 - 0.37 | [5] |
Table 4: Photocleavage Data for Nitrobenzyl-based Linkers
| Parameter | Condition | Value | Reference(s) |
| Cleavage Wavelength | Near-UV Light | ~365 nm | [1][2] |
| Light Intensity | 1-5 mW/cm² | [1][2] | |
| Cleavage Efficiency | 5-25 minutes of irradiation | >90% | [2][6] |
| Cleavage of 2-nitrobenzyl linker on DNA | UV irradiation at 340 nm | ~80% | [7][8] |
Experimental Protocols
Protocol for Labeling a Protein with PC DBCO-PEG4-NHS Ester
This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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PC DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
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Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the PC DBCO-PEG4-NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PC DBCO-PEG4-NHS Ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted PC DBCO-PEG4-NHS Ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5]
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 3.1)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in the Reaction Buffer.
-
Click Reaction: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is typically recommended.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the substrates.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.
Protocol for Photocleavage
This protocol describes the light-induced release of the conjugated molecule.
Materials:
-
Bioconjugate containing the PC DBCO-PEG4-NHS Ester linker
-
Near-UV light source (e.g., 365 nm lamp)
-
Appropriate buffer for the released molecule
Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer.
-
Irradiation: Expose the solution to a near-UV light source (365 nm) with a low intensity (1-5 mW/cm²).[1][2] The irradiation time will depend on the desired cleavage efficiency, typically ranging from 5 to 25 minutes.[2][6]
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Analysis: Analyze the cleavage products using methods such as HPLC, mass spectrometry, or functional assays to confirm the release of the desired molecule.
Mandatory Visualizations
Reaction Scheme of PC DBCO-PEG4-NHS Ester
References
- 1. PC DBCO-PEG4-NHS ester, 2055025-02-8 | BroadPharm [broadpharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
